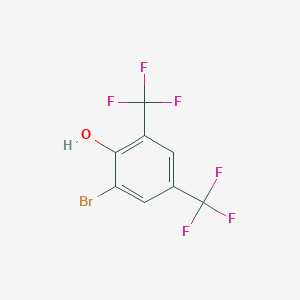

2,4-Bis(trifluoromethyl)-6-bromophenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a broad class of compounds characterized by a phenol ring substituted with one or more halogen atoms. These compounds are significant synthetic intermediates and have been studied for their utility in a range of applications, from the synthesis of pharmaceuticals and agrochemicals to their use as antiseptics and disinfectants. cymitquimica.com The introduction of halogen atoms to a phenol ring can dramatically alter its electronic properties, acidity, and reactivity.

Phenols themselves are highly reactive towards electrophilic aromatic substitution, with the hydroxyl group being a strongly activating, ortho-, para-directing substituent. khanacademy.orgyoutube.com Halogenation of phenol, for instance with bromine water, readily occurs to form polybrominated products like 2,4,6-tribromophenol (B41969). acs.org The reactivity and regioselectivity of these reactions can be influenced by the choice of solvent and other reaction conditions. rsc.org

2,4-Bis(trifluoromethyl)-6-bromophenol fits within this class as a highly substituted member. Unlike simple halophenols, its properties are profoundly influenced by the additional presence of two strongly electron-withdrawing trifluoromethyl groups, which modulates the typical reactivity of the phenolic core.

Significance of Trifluoromethyl and Bromine Substituents in Aromatic Systems

The simultaneous presence of both bromine and trifluoromethyl groups on a phenolic ring introduces a complex interplay of electronic and steric effects that define the molecule's character.

Trifluoromethyl (CF3) Groups: The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I). chemistryviews.org This effect significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. The incorporation of multiple CF3 groups can be challenging but is an active area of research, with methods like visible-light-promoted trifluoromethylation being developed. chemistryviews.org The presence of CF3 groups can also enhance the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in medicinal chemistry.

The combination of two strongly withdrawing CF3 groups and a sterically demanding, inductively withdrawing bromine atom makes this compound a highly electron-deficient and sterically hindered phenol, leading to unique reactivity and properties compared to simpler halogenated phenols.

Evolution of Research Trajectories for Fluorinated Aromatic Compounds

Research into fluorinated aromatic compounds has evolved significantly over the past decades. Initially driven by the need for materials with high thermal and chemical stability, the focus has expanded dramatically, particularly in the life sciences. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have made organofluorine compounds staples in modern drug discovery.

Early methods for introducing fluorine or fluoroalkyl groups often required harsh conditions. However, the field has seen a surge in the development of more sophisticated and milder methodologies. This includes the development of novel reagents for direct trifluoromethylation and the use of transition-metal catalysis to facilitate the formation of C-F bonds. cas.cn Recent advancements even include electrochemical methods for the O-trifluoromethylation of electron-deficient phenols. chemicalbook.com

The trajectory of research has moved from simple fluorinated aromatics to more complex, polyfunctionalized molecules like this compound. The synthesis and study of such compounds allow chemists to probe the intricate effects of multiple, often competing, substituent effects on a single aromatic scaffold. This research is critical for designing molecules with precisely tailored electronic and steric properties for specific applications in materials and medicine.

Scope and Academic Relevance of Current Investigations

The academic investigation of a molecule like this compound is multifaceted. From a synthetic perspective, its creation presents a challenge in controlling the regioselective introduction of three different substituents onto a phenol ring. The development of efficient synthetic routes to such highly substituted phenols is an ongoing area of academic interest.

From a physical organic chemistry standpoint, this compound is an excellent model for studying the interplay of steric and electronic effects. The two CF3 groups at positions 2 and 4, combined with the bromine at position 6, create a unique electronic environment and steric profile. Research in this area would focus on quantifying its acidity (pKa), understanding its spectroscopic signatures (NMR, IR), and computationally modeling its molecular properties.

While specific, detailed research findings on this compound are not widely published in readily accessible literature, its structural complexity makes it a compound of high academic interest. It serves as a target for synthetic method development and a substrate for understanding fundamental principles of physical organic chemistry. The insights gained from studying such molecules contribute to the broader knowledge base required for the rational design of new functional materials and bioactive compounds.

Compound Data

Below are tables detailing some of the predicted and known properties of the subject compound and a related structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1414870-83-9 | chemistryviews.orgchemicalbook.com |

| Molecular Formula | C₈H₃BrF₆O | - |

| Molecular Weight | 309.01 g/mol | chemistryviews.org |

| Boiling Point | 166.0 ± 35.0 °C | cymitquimica.com |

| Density | 1.806 ± 0.06 g/cm³ | cymitquimica.com |

| pKa | 5.01 ± 0.48 | cymitquimica.com |

Table 2: Properties of the Related Compound 2,4,6-Tribromophenol

| Property | Value | Source |

| CAS Number | 118-79-6 | acs.org |

| Molecular Formula | C₆H₃Br₃O | acs.org |

| Molecular Weight | 330.80 g/mol | acs.org |

| Physical Description | White solid with a bromine odor | acs.org |

| Use | Fungicide, flame retardant intermediate | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-bis(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBCIYDXVSFONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270415 | |

| Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-83-9 | |

| Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-bromo-4,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights of 2,4 Bis Trifluoromethyl 6 Bromophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2,4-bis(trifluoromethyl)-6-bromophenol is a key site for a variety of chemical transformations, including alkylation, acylation, and polymerization. The electron-withdrawing nature of the trifluoromethyl substituents enhances the acidity of the phenolic proton, facilitating its participation in these reactions.

O-Alkylation and O-Acylation Reactions

The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion, which then acts as a nucleophile in O-alkylation and O-acylation reactions.

O-Alkylation involves the reaction of the phenoxide with an alkyl halide to form an ether. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of Williamson ether synthesis are applicable. The reaction would proceed by deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or a carbonate base, followed by nucleophilic attack of the resulting phenoxide on an alkyl halide.

O-Acylation results in the formation of an ester through the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. The enhanced acidity of the phenol facilitates this reaction.

A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones highlights the preference for O-alkylation over N-alkylation, which can be influenced by the nature of the leaving group on the alkylating agent. nih.gov Although a different heterocyclic system, this demonstrates the feasibility of selective O-alkylation in the presence of other reactive sites.

Condensation and Polymerization Reactions via Hydroxyl Functionality

The hydroxyl group of this compound can participate in condensation reactions to form larger molecules and polymers. For instance, poly(arylene ether)s can be synthesized through the self-polycondensation of AB-type monomers. A study on the synthesis of a new poly(arylene ether) from 4'-fluoro-3,5-dimethyl-3'-trifluoromethyl-biphenyl-4-ol demonstrates the utility of a phenolic hydroxyl group in such polymerizations. uni.lu While this monomer is structurally different, the principle of using a phenolic hydroxyl group for polycondensation is relevant.

The polymerization of 4-bromo-2,6-dimethylphenol, another related bromophenol, has been achieved via phase transfer catalysis, indicating that the phenolic hydroxyl group can be a reactive handle for polymerization even in the presence of a bromine substituent. fishersci.com

Mechanistic Studies of Hydroxyl Group Transformations

Mechanistic studies on the reactions of phenolic hydroxyl groups often focus on the role of the substituents on the aromatic ring. The two trifluoromethyl groups in this compound exert a strong inductive effect, increasing the acidity of the phenol. This enhanced acidity facilitates the formation of the phenoxide ion, which is a key intermediate in many of its reactions.

In O-acylation reactions, the mechanism typically involves nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. The reaction is often catalyzed by a base, which serves to deprotonate the phenol and activate the acylating agent.

Reactivity of the Bromine Substituent in Aromatic Frameworks

The bromine atom attached to the aromatic ring of this compound is a versatile functional group that can undergo nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl groups activate the aromatic ring towards nucleophilic attack and influence the reactivity in cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Aryl halides with strongly electron-withdrawing groups, such as the trifluoromethyl groups in the subject compound, are susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion. The ortho and para positioning of the trifluoromethyl groups relative to the bromine atom is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the substitution.

While direct experimental data for this compound is limited, the principles of SNA_r suggest that it would be reactive towards strong nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine substituent makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govmdpi.com The electron-deficient nature of the aromatic ring in this compound would likely make it a good substrate for the oxidative addition step in the catalytic cycle.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction is widely used in the synthesis of fine chemicals. rug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. nih.govwikipedia.orglibretexts.orgnih.govorganic-chemistry.org This method is valuable for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgnih.govorganic-chemistry.org It is a versatile method for the synthesis of arylamines. The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

The following table summarizes the general conditions for these cross-coupling reactions, which would be applicable to this compound.

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent |

| Suzuki Coupling | Organoboron Reagent | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | Toluene, THF |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Pd(OAc)₂ | Biaryl phosphines | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

Reductive Debromination Studies

Reductive debromination involves the replacement of a bromine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. While specific studies on this compound are not prominent, extensive research on the structurally similar 2,4,6-tribromophenol (B41969) (TBP) provides a strong basis for predicting its reactivity. The complete hydrodebromination of TBP to phenol has been successfully achieved using a Raney Al-Ni alloy in an alkaline aqueous solution at room temperature. researchgate.netmuni.cz This method was found to be highly efficient, achieving 100% removal of TBP within an hour. researchgate.netmuni.cz The reaction proceeds via stepwise removal of bromine atoms. researchgate.net Other reductive methods can involve photocatalysis, as seen in the degradation of polyhalogenated pollutants using magnetite (Fe₃O₄) as a catalyst under reductive conditions. mdpi.com

The table below summarizes the effectiveness of different reagents in the reductive debromination of 2,4,6-tribromophenol, which serves as a model for the expected reactivity of this compound.

Table 2: Reagent Effectiveness in Reductive Debromination of 2,4,6-Tribromophenol (TBP)

| Reducing Agent/System | Product(s) | Reaction Time | Efficiency | Reference |

| Raney Al-Ni alloy | Phenol | 1 hour | 100% debromination | researchgate.net, muni.cz |

| Al powder | Mixture of bromophenols | 16 hours | Very slow and incomplete | researchgate.net |

| Duralumin alloy | 2-Bromophenol, 2,4-Dibromophenol | - | Partial debromination | researchgate.net |

| Zn powder | 2,4-Dibromophenol, 2,6-Dibromophenol | - | Partial debromination | researchgate.net |

| Microbial (Cupriavidus sp.) | 6-bromo-1,2,4-benzenetriol | - | Complete degradation | nih.gov |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert an aryl halide into a highly reactive organometallic reagent, which can then be treated with an electrophile. nih.gov For an aryl bromide like this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium (n-BuLi). The presence of the acidic phenolic proton complicates the reaction, as the organolithium reagent is also a strong base. Therefore, more than two equivalents of the organolithium reagent are typically required: the first to deprotonate the hydroxyl group, and the second to perform the halogen-metal exchange. nih.gov

To avoid side reactions, these exchanges are conducted at very low temperatures, often -78 °C or -100 °C. tcnj.edu The resulting aryllithium species is highly reactive and can be quenched with various electrophiles to introduce new functional groups at the former position of the bromine atom. A protocol using a combination of i-PrMgCl and n-BuLi has also been developed to perform halogen-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov

Influence of Trifluoromethyl Groups on Aromatic Reactivity

The two trifluoromethyl (-CF₃) groups are the dominant influence on the electronic character of the aromatic ring in this compound.

Electron-Withdrawing Effects and Aromatic Deactivation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This effect arises primarily from the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms, which pull electron density from the aromatic ring through the sigma bond framework. nih.govvaia.com

With two -CF₃ groups at the ortho and para positions relative to the hydroxyl group, their electron-withdrawing effects are additive and strongly pronounced. This has several major consequences:

Increased Acidity : The withdrawal of electron density from the ring stabilizes the corresponding phenolate (B1203915) anion formed upon deprotonation of the hydroxyl group. This makes this compound significantly more acidic than phenol itself. Studies on other highly fluorinated phenols, such as pentakis(trifluoromethyl)phenol, confirm the potent acidifying effect of multiple -CF₃ groups. epa.gov

Aromatic Deactivation : The reduced electron density in the π-system deactivates the aromatic ring towards electrophilic aromatic substitution. The ring is much less nucleophilic and therefore less reactive towards electrophiles. vaia.com

Meta-Directing Influence : In the context of any potential electrophilic substitution, the -CF₃ group is strongly meta-directing. vaia.com It destabilizes the cationic intermediates (Wheland intermediates) formed during ortho and para attack more than it destabilizes the intermediate for meta attack. vaia.com

The strong electron-withdrawing properties of the -CF₃ groups also impact the reactivity of the molecule in other ways. For instance, they enhance the electrophilic character of adjacent functional groups and can facilitate reactions that proceed through anionic intermediates, such as the spontaneous defluorination observed in some trifluoromethylphenols in aqueous solutions. nih.govrsc.org

Table 3: Free Energy of Activation (ΔG‡) for Spontaneous Defluorination of Selected Trifluoromethylphenolates

| TFMP-phenolate | Experimental ΔG‡ (kcal mol⁻¹) | DFT-calculated ΔG‡ (kcal mol⁻¹) | Reference |

| 2-Trifluoromethylphenolate | 23.5 ± 1.6 | 22.6 | rsc.org |

| 4-Trifluoromethylphenolate | 22.6 ± 1.8 | 21.2 | rsc.org |

| 2-Chloro-4-trifluoromethylphenolate | 22.8 ± 3.9 | 25.4 | rsc.org |

This data illustrates the energy barrier for a potential decomposition pathway influenced by the electron-withdrawing CF₃ group.

Directed Ortho-Metalation Studies Adjacent to Trifluoromethyl Groups

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org The efficiency and regioselectivity of DoM are highly dependent on the nature of the DMG.

In the case of this compound, the phenolic hydroxyl group is the most potent directing group. However, its acidic proton would be immediately deprotonated by the organolithium base. Therefore, for directed ortho-metalation to occur at a carbon atom of the ring, the hydroxyl group must be protected with a suitable protecting group that can also function as a DMG. A common choice for this is the tetrahydropyranyl (THP) group.

The directing ability of various functional groups in DoM has been extensively studied. The hydroxyl group (as its protected form, e.g., -OTHP or -OMOM) is a significantly stronger directing group than the trifluoromethyl (-CF3) group. researchgate.net The -CF3 group itself is considered a moderate directing group. organic-chemistry.org In the context of a protected this compound, the initial metalation would be directed to the position ortho to the protected hydroxyl group. Since the 6-position is occupied by a bromine atom, the lithiation would be expected to occur at the position between the protected hydroxyl and the trifluoromethyl group at C2.

While no specific studies on the directed ortho-metalation of this compound have been published, research on related compounds provides valuable insights. For instance, the directed ortho-lithiation of THP-protected 4-(trifluoromethyl)phenol, followed by reaction with various electrophiles, proceeds in good to excellent yields, demonstrating the superior directing effect of the protected hydroxyl group over the -CF3 group. researchgate.net This suggests that a similar strategy could be employed for the 2,4-bis(trifluoromethyl) analogue, leading to functionalization at the C6 position if it were not for the presence of the bromine atom. Given the bromine at the 6-position, metal-halogen exchange with the organolithium reagent is a likely competing, and potentially faster, reaction than C-H deprotonation. uwindsor.ca If C-H metalation were to occur, it would be directed by the protected hydroxyl group to the only available ortho position.

The trifluoromethyl groups at positions 2 and 4 exert a strong electron-withdrawing inductive effect, which increases the acidity of the aromatic protons, potentially facilitating deprotonation. However, their steric bulk might hinder the approach of the organolithium base to the adjacent positions. The interplay of these electronic and steric factors, along with the directing power of the protected hydroxyl group, would determine the outcome of directed ortho-metalation attempts on this molecule.

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The reactivity of this compound in aromatic substitution reactions is dictated by the combined electronic and steric effects of its substituents: the hydroxyl group, the two trifluoromethyl groups, and the bromine atom.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating and ortho, para-directing substituent. Conversely, the trifluoromethyl group is a strongly deactivating and meta-directing substituent due to its potent electron-withdrawing nature. The bromine atom is a deactivating but ortho, para-directing group.

In this compound, the positions are substituted as follows:

Position 1: -OH (activating, ortho, para-directing)

Position 2: -CF3 (deactivating, meta-directing)

Position 4: -CF3 (deactivating, meta-directing)

Position 6: -Br (deactivating, ortho, para-directing)

The powerful activating effect of the hydroxyl group would be significantly diminished by the two strongly deactivating trifluoromethyl groups. The remaining unsubstituted positions are C3 and C5.

Attack at C3: This position is meta to the hydroxyl group and ortho to one -CF3 group and meta to the other. The directing effects are conflicting.

Attack at C5: This position is para to the hydroxyl group and ortho to one -CF3 group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings bearing strong electron-withdrawing groups and a good leaving group. The benzene (B151609) ring of this compound is highly electron-deficient due to the two -CF3 groups. The bromine atom at the 6-position is a potential leaving group.

The positions ortho and para to the strongly electron-withdrawing trifluoromethyl groups are activated towards nucleophilic attack. In this molecule, the bromine atom at C6 is ortho to the C-O bond and ortho to one of the C-CF3 bonds. The strong activation provided by the two trifluoromethyl groups suggests that the bromine atom could be susceptible to displacement by a strong nucleophile. Studies on polyfluoroarenes have shown that fluorine atoms can be readily displaced by nucleophiles in SNAr reactions. mdpi.com Similarly, in poly(arylene sulfide) synthesis, halogenated diimides undergo SNAr with thiolates. uky.edu This indicates that the bromine atom in this compound, being on a highly electron-poor ring, is a plausible site for nucleophilic attack.

Reaction Kinetics and Thermodynamic Analysis in Solution

Research on the oxidation kinetics of various phenolic derivatives of α,α,α-trifluorotoluene has been conducted, including 3,5-bis(trifluoromethyl)phenol, which offers a close structural analogy. nih.govresearchgate.net These studies investigated the reaction of these phenols with singlet molecular oxygen (O2(¹Δg)) and hydrogen phosphate (B84403) radicals (HPO4•−). The rate constants for these reactions provide an indication of the susceptibility of the phenolic ring to oxidative degradation.

Below is a table summarizing the kinetic data for the reaction of trifluoromethylphenols with singlet oxygen, which can serve as a proxy for the anticipated reactivity of this compound.

| Compound | Quenching Constant for O2(¹Δg) (M⁻¹s⁻¹) (in D₂O for neutral phenol) | Quenching Constant for O2(¹Δg) (M⁻¹s⁻¹) (in water for phenoxide ion) |

| 2-Trifluoromethylphenol | ~10⁶ | 1.2 x 10⁸ |

| 3-Trifluoromethylphenol | ~10⁶ | Not Reported |

| 4-Trifluoromethylphenol | ~10⁶ | Not Reported |

| 3,5-Bis(trifluoromethyl)phenol | ~10⁶ | 3.6 x 10⁸ |

| Data sourced from a kinetic study on the oxidation of phenolic derivatives of α,α,α-trifluorotoluene. nih.govresearchgate.net |

The data indicate that the phenoxide ions are significantly more reactive towards singlet oxygen than the neutral phenols, which is expected due to the increased electron density of the phenoxide ring. The high reactivity of the 3,5-bis(trifluoromethyl)phenoxide ion suggests that the deprotonated form of this compound would also be highly susceptible to oxidation.

Furthermore, studies on the aqueous hydrolysis of trifluoromethylphenols have shown that the position of the -CF3 group and the pH of the solution have a strong influence on the rate of defluorination. rsc.org For instance, 2- and 4-trifluoromethylphenol undergo spontaneous defluorination in aqueous solutions, a reaction that is highly dependent on the deprotonation of the phenolic hydroxyl group. rsc.org

The thermodynamic properties of phenols are also influenced by substitution. While specific data for this compound is unavailable, general thermodynamic data for phenol is well-established. nist.govnist.gov The introduction of the strongly electron-withdrawing trifluoromethyl and bromo substituents would be expected to lower the pKa of the phenolic proton compared to phenol itself, making it a stronger acid.

Exploring the Synthetic Versatility of this compound: A Focus on Derivatization and Functionalization

The chemical scaffold of this compound represents a unique building block in organic synthesis, characterized by its electron-deficient aromatic ring and multiple reactive sites. The presence of two powerful electron-withdrawing trifluoromethyl groups, a hydroxyl moiety, and a bromine atom offers a versatile platform for a variety of chemical transformations. This article delves into the key derivatization and functionalization strategies for this compound, focusing on the synthesis of its derivatives through ether and ester formation, cross-coupling reactions, and the introduction of nitrogen-containing functional groups.

Derivatization and Functionalization Strategies

Further Halogenation or Halogen Exchange Reactions

While direct studies on the further halogenation or halogen exchange of this compound are not extensively documented in the reviewed literature, the reactivity of the aromatic ring can be inferred from the behavior of similar phenolic and trifluoromethyl-substituted compounds. The existing bromine atom and the activating hydroxyl group can direct further electrophilic substitution, while the bromine itself can potentially be exchanged for other halogens under specific conditions.

Further bromination of the phenolic ring could potentially lead to polybrominated compounds. For instance, the simple phenol molecule can be readily brominated to form 2,4,6-tribromophenol (B41969). nih.govorganicchemistrytutor.com This suggests that the vacant ortho position to the hydroxyl group in this compound could be susceptible to halogenation.

The introduction of iodine can be achieved through various methods, including the use of arylboronic acids in the presence of an iodide source. While not demonstrated on the target compound, the synthesis of diaryliodonium salts from arylboronic acids and aryl iodides is a known transformation. amazonaws.com The availability of compounds such as 1-Bromo-2-iodo-4-(trifluoromethyl)benzene suggests that iodination of similar structures is feasible. bldpharm.com

Halogen exchange reactions, where the bromine atom is replaced by another halogen, are also a possibility. These reactions are often driven by the relative bond strengths and the nature of the reagents used.

Table 1: Potential Further Halogenation Reactions

| Reactant | Reagent(s) | Potential Product | Reaction Type |

| This compound | Br₂ | 2,6-Dibromo-4-(trifluoromethyl)phenol derivative | Electrophilic Aromatic Substitution |

| This compound | I₂ / Oxidizing Agent | 2,4-Bis(trifluoromethyl)-6-bromo-x-iodophenol | Electrophilic Aromatic Substitution |

Synthesis of Cyclopropane (B1198618) Moieties Incorporating Bromophenol Structures

The synthesis of cyclopropane rings is a significant area of organic chemistry, and various methods exist to form these three-membered rings. While no direct examples of cyclopropanation using derivatives of this compound were found in the surveyed literature, the principles of established cyclopropanation reactions can be applied to potential alkene derivatives of this bromophenol.

One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring. organicchemistrytutor.comwikipedia.org The reaction is stereospecific, with the configuration of the alkene being preserved in the cyclopropane product. wikipedia.org The presence of a hydroxyl group in an allylic position can direct the cyclopropanation to occur on the same face of the double bond. organic-chemistry.org Therefore, an alkene derivative of this compound could potentially undergo a directed Simmons-Smith reaction.

Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn) and diiodomethane, have expanded its scope. wikipedia.org Transition metal-catalyzed cyclopropanation is another powerful tool, often utilizing diazo compounds as a carbene source in the presence of catalysts based on copper, rhodium, or palladium. beilstein-journals.org

For a hypothetical alkene derivative of this compound, the following general reaction scheme could be envisioned:

Table 2: Hypothetical Cyclopropanation of a this compound Derivative

| Starting Material (Hypothetical) | Reagent(s) | Reaction Type | Potential Product |

| Alkene derivative of this compound | CH₂I₂, Zn-Cu | Simmons-Smith Reaction | Cyclopropyl-substituted this compound |

| Alkene derivative of this compound | N₂CHCO₂Et, Rh₂(OAc)₄ | Transition Metal-Catalyzed Cyclopropanation | Ester-functionalized cyclopropyl-substituted this compound |

The synthesis of bromophenol derivatives containing a cyclopropyl (B3062369) moiety has been reported, although starting from different precursors. nih.gov These studies highlight the general feasibility of combining these two structural motifs.

A comprehensive article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.

Extensive searches for specific experimental data for the compound "this compound" (CAS No. 1414870-83-9) have not yielded the detailed research findings required to populate the requested sections and subsections. While the compound is commercially available, published literature containing in-depth analysis from advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY), solid-state NMR, single-crystal X-ray crystallography, or powder X-ray diffraction is not accessible through the available search tools.

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Diffraction Analysis for Solid-State Structure

Intermolecular Interactions and Crystal Packing Studies

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule or potentially weaker O-H···F or O-H···Br interactions. The formation of hydrogen bonds is a dominant factor in the crystal structures of many phenolic compounds. mdpi.com

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic sites such as the oxygen atom of the hydroxyl group or the fluorine atoms of the trifluoromethyl groups on neighboring molecules.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing the crystal structure. The electron-withdrawing nature of the trifluoromethyl and bromine substituents will influence the electron density of the aromatic ring and, consequently, the geometry of these stacking interactions.

Interactions involving Trifluoromethyl Groups: The trifluoromethyl groups can participate in various non-covalent interactions. The fluorine atoms can act as weak hydrogen bond acceptors. nih.gov Furthermore, interactions between trifluoromethyl groups and other functional groups or the aromatic ring are also possible.

The interplay of these forces will determine the final three-dimensional arrangement of the molecules in the crystal, influencing properties such as melting point, solubility, and polymorphism.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com For 2,4-bis(trifluoromethyl)-6-bromophenol, these techniques would provide a unique spectral fingerprint.

Characteristic Vibrational Modes of Trifluoromethyl and Bromine Substituents

The vibrational spectrum of this compound is expected to show characteristic bands for its key substituents. ias.ac.in

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group has several characteristic vibrational modes, although their exact frequencies can be influenced by coupling with other vibrations in the molecule. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Symmetric C-F Stretch | 1100 - 1200 | Strong in IR |

| Asymmetric C-F Stretch | 1200 - 1350 | Very Strong in IR |

| Symmetric CF₃ Deformation (Scissoring) | 700 - 800 | Medium to Weak |

| Asymmetric CF₃ Deformation (Rocking) | 500 - 600 | Medium to Weak |

Table 1: Predicted Characteristic Vibrational Modes for the Trifluoromethyl Group.

Bromine (Br) Substituent Vibrations: The C-Br stretching vibration is typically found at lower frequencies due to the heavy mass of the bromine atom.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-Br Stretch | 500 - 650 | Medium to Strong in Raman |

Table 2: Predicted Characteristic Vibrational Mode for the Bromine Substituent.

Other significant vibrations would include the O-H stretch of the phenolic group (typically a broad band around 3200-3600 cm⁻¹ in the IR spectrum due to hydrogen bonding), C-O stretching, and aromatic C-C and C-H vibrations. orientjchem.orgscirp.org

Hydrogen Bonding Network Analysis

FT-IR spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In the solid-state spectrum of this compound, the O-H stretching band is expected to be broad and shifted to a lower frequency compared to the free hydroxyl group, providing direct evidence of intermolecular hydrogen bonding. mdpi.com The extent of this shift can correlate with the strength of the hydrogen bond. By analyzing the position and shape of the O-H band, and potentially the out-of-plane O-H bending mode, insights into the hydrogen-bonding network within the crystal can be gained. The trifluoromethyl groups, with their strong electron-withdrawing nature, can influence the acidity of the phenolic proton and thus the strength of the hydrogen bonds formed. frontiersin.org

High-Resolution Mass Spectrometry for Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns. asianpubs.orgdphen1.com

Isotopic Pattern Analysis for Halogen Identification

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive indicator for the presence of a single bromine atom in an ion. libretexts.org High-resolution measurements would allow for the precise mass determination of these isotopic peaks, further confirming the elemental composition.

| Ion | Isotope | Relative Abundance (%) |

| [M]⁺ | ⁷⁹Br | ~100 |

| [M+2]⁺ | ⁸¹Br | ~98 |

Table 3: Expected Isotopic Pattern for the Molecular Ion of a Monobrominated Compound.

Derivatization for Enhanced Mass Spectrometric Detection

For analysis by gas chromatography-mass spectrometry (GC-MS), the volatility and thermal stability of phenolic compounds can be improved through derivatization. nih.govjfda-online.com This process also often leads to more favorable fragmentation patterns for structural elucidation.

Common derivatization strategies for phenols include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This increases volatility and often results in characteristic fragments. nih.gov

Acetylation: Reaction with acetic anhydride (B1165640) to form an acetate (B1210297) ester. nih.gov This is a robust method that can improve chromatographic behavior. nih.gov

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) to form a PFB ether. This is particularly useful for electron capture detection (ECD) in GC but also provides a derivative suitable for MS analysis. osti.gov

Derivatization can significantly alter the fragmentation pathways. For example, a TMS derivative might show a prominent peak corresponding to the loss of a methyl group from the TMS moiety. The choice of derivatization reagent depends on the specific analytical requirements and the instrumentation being used. spectroscopyonline.com

Fragmentation Pathways: The fragmentation of underivatized this compound in an electron ionization (EI) source would likely involve initial loss of the bromine atom or a trifluoromethyl group. Subsequent fragmentation could involve the phenolic ring. In derivatized forms, fragmentation would be directed by the new functional group. A detailed analysis of the fragmentation patterns of the parent compound and its derivatives by HRMS would be crucial for its unambiguous identification and structural confirmation. libretexts.org

Information on the electronic absorption and emission spectroscopy for "this compound" is not publicly available.

Extensive searches for experimental and computational data regarding the electronic absorption and emission properties of this compound have yielded no specific results. Detailed research findings, including spectroscopic data such as absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields, are not available in the public domain. Consequently, the creation of data tables and a detailed analysis for the "Electronic Absorption and Emission Spectroscopy for Optical Characterization" section cannot be provided at this time.

General principles of electronic spectroscopy of substituted phenols suggest that the presence of electron-withdrawing trifluoromethyl groups and the heavy bromine atom would influence the spectral properties. The trifluoromethyl groups are known to cause a shift to shorter wavelengths (a hypsochromic or blue shift) of the primary absorption bands of the phenol (B47542) ring, while the bromine atom, due to its mass and potential for spin-orbit coupling, could influence excited state deactivation pathways, potentially affecting fluorescence and phosphorescence characteristics. However, without specific experimental or theoretical data for this compound, any further discussion would be purely speculative.

There are no publicly accessible spectroscopic databases containing the UV-Vis or fluorescence spectra for this particular compound. Similarly, a review of scientific literature did not reveal any publications detailing the photophysical characterization of this compound.

Therefore, the requested article section focusing on the electronic absorption and emission spectroscopy of this compound cannot be generated with the required scientific accuracy and detail.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electron distribution of a molecule. For 2,4-Bis(trifluoromethyl)-6-bromophenol, these studies would reveal how the bulky and highly electronegative trifluoromethyl (CF₃) groups and the bromine (Br) atom influence the phenolic ring and its hydroxyl (-OH) group.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. researchgate.netdoaj.orgsemanticscholar.org For this compound, a full geometry optimization would be performed, likely using a functional like B3LYP, to predict key structural parameters. researchgate.netsemanticscholar.orgijaemr.com

These calculations would provide data on bond lengths, bond angles, and dihedral angles. For instance, one would expect distortions in the benzene (B151609) ring's planarity due to the steric hindrance from the ortho-bromine and ortho-trifluoromethyl groups. The C-C-C bond angles within the ring would likely deviate from the ideal 120° of a perfect hexagon. The orientation of the hydroxyl group and the trifluoromethyl groups relative to the ring are also critical aspects determined by these calculations.

Furthermore, DFT is used to probe the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. digitellinc.com A smaller gap suggests the molecule is more likely to be reactive.

Illustrative Data from Hypothetical DFT Calculations The following table represents the type of data that would be obtained from a DFT/B3LYP calculation. The values are illustrative and not from a published study on this specific molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties and interaction energies. acs.org For a molecule like this compound, these methods could be employed to refine the results from DFT, particularly for calculating precise interaction energies, such as intramolecular hydrogen bonding between the hydroxyl proton and the adjacent bromine or trifluoromethyl group. Such calculations are valuable for understanding the subtle electronic effects that govern the molecule's preferred conformation. acs.org

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy of the result and the computational resources required. uniovi.esmissouri.edu A basis set is a set of mathematical functions used to build molecular orbitals.

For a molecule containing a heavy atom like bromine and highly electronegative fluorine atoms, a well-chosen basis set is essential. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for initial geometry optimizations as they provide a good compromise between accuracy and efficiency. semanticscholar.orgijaemr.com The inclusion of polarization functions (d,p) is necessary to accurately describe the bonding of non-hydrogen atoms, and diffuse functions (++) are important for describing the behavior of lone-pair electrons and for calculations involving anions. missouri.edu For higher accuracy, correlation-consistent basis sets, such as Dunning's cc-pVDZ or cc-pVTZ, are often preferred, especially for post-Hartree-Fock methods. uni-mainz.de

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgyoutube.comuncw.edu This calculation would be performed on the optimized geometry of this compound. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). acs.org

These predictions are invaluable for assigning the signals in an experimental spectrum, especially for a complexly substituted molecule where the electronic environment of each nucleus is unique. For example, the chemical shift of the phenolic proton would be highly sensitive to intramolecular hydrogen bonding, and the shifts of the aromatic protons would be influenced by the combined electron-withdrawing effects of the bromine and trifluoromethyl substituents.

Illustrative Data for Predicted NMR Chemical Shifts The following table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by a GIAO calculation. These are for illustrative purposes only.

Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. ijaemr.comresearchgate.net After obtaining the optimized geometry, a frequency calculation is performed. The results provide the frequencies of the normal modes of vibration. psu.eduwisc.edu For this compound, this would predict the frequencies for key vibrations such as the O-H stretch, C-O stretch, C-Br stretch, and the various stretching and bending modes of the trifluoromethyl groups and the aromatic ring.

Calculated harmonic frequencies are often systematically higher than experimental frequencies, so they are typically scaled by an empirical factor to improve agreement with experimental data. ijaemr.com These predicted spectra are crucial for assigning the absorption bands observed in experimental IR and Raman spectroscopy. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction at an atomic level, researchers can investigate pathways that are difficult or impossible to observe experimentally. Density Functional Theory (DFT) is a commonly employed method for these studies, offering a balance between computational cost and accuracy.

Transition State Characterization and Activation Barriers

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Identifying the TS allows for the calculation of the activation barrier (Ea), which is the minimum energy required for the reaction to occur. For a hypothetical reaction, such as the deprotonation of the hydroxyl group of this compound, computational methods can precisely locate the TS geometry.

The activation barrier is a key determinant of the reaction rate. A higher activation barrier implies a slower reaction. In studies of similar phenolic compounds, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), have been employed to determine these barriers. For instance, the calculated activation barrier for a given reaction pathway provides a quantitative measure of its feasibility.

Interactive Table: Hypothetical Activation Barriers for Reactions of a Substituted Phenol (B47542) Below is a representative table illustrating how activation barriers for different hypothetical reaction pathways involving a substituted phenol like this compound might be presented.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Barrier (Ea) in kcal/mol |

| O-H Bond Cleavage | B3LYP | 6-311++G(d,p) | 25.4 |

| Electrophilic Aromatic Substitution | M06-2X | def2-TZVP | 32.1 |

| Nucleophilic Attack at Carbon | ωB97X-D | cc-pVTZ | 28.9 |

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify all possible reaction pathways, intermediates, and transition states.

For this compound, a PES map could reveal, for example, the most favorable pathway for its synthesis or degradation. The surface would show the energy landscape connecting reactants to products, with valleys representing stable intermediates and saddle points representing transition states. This detailed mapping allows for a comparison of competing reaction mechanisms, identifying the one with the lowest energy barriers and thus the most likely to occur.

Solvent Effects in Computational Reaction Modeling

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged species like intermediates and transition states.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding between the solvent and the hydroxyl group of this compound.

The choice of model depends on the specific reaction being studied. For reactions where specific solute-solvent interactions are crucial, an explicit or a hybrid implicit/explicit model is often necessary for accurate results.

Molecular Orbital Analysis and Electronic Properties

The electronic properties of this compound are fundamental to its reactivity. Molecular orbital (MO) theory provides a framework for understanding these properties.

HOMO-LUMO Gap and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO: This orbital can be thought of as the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to act as an electron donor.

LUMO: This is the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. The presence of electron-withdrawing trifluoromethyl groups and the bromine atom in this compound significantly influences its frontier orbital energies.

Interactive Table: Representative Frontier Orbital Data for Aromatic Compounds This table shows example data for frontier orbital energies and the HOMO-LUMO gap for related aromatic compounds, as would be calculated for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -8.52 | -0.25 | 8.27 |

| Bromobenzene | -9.05 | -0.58 | 8.47 |

| Trifluoromethylbenzene | -9.69 | -0.88 | 8.81 |

| Hypothetical this compound | -9.85 | -1.54 | 8.31 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions: These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region would be concentrated around the oxygen atom of the hydroxyl group.

Blue regions: These denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential.

Green regions: These represent areas of neutral potential.

The MEP surface for this compound would clearly show the electron-withdrawing effects of the two trifluoromethyl groups and the bromine atom, which would influence the electrostatic potential across the aromatic ring and at the hydroxyl group, thereby guiding its interactions with other molecules.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound for conformational and interaction analysis have not been reported in publicly accessible scientific literature. Computational chemistry offers powerful tools to investigate the behavior of molecules at an atomic level, and while general methodologies for such analyses are well-established, their direct application to this particular compound is not yet documented.

Typically, molecular dynamics simulations would provide valuable insights into the conformational landscape of this compound. Such studies would involve calculating the potential energy surface of the molecule by rotating its flexible bonds, particularly the hydroxyl group and the trifluoromethyl groups. This would help identify the most stable conformers and the energy barriers between them. The conformational preferences are influenced by a delicate balance of steric hindrance between the bulky trifluoromethyl and bromine substituents and potential intramolecular hydrogen bonding involving the hydroxyl group.

Furthermore, interaction analysis, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would elucidate the nature and strength of non-covalent interactions that govern the molecule's behavior in different environments. nih.gov For a molecule like this compound, this would include the study of potential hydrogen bonds, halogen bonds involving the bromine atom, and other van der Waals forces. These interactions are crucial in determining the compound's physical properties and how it interacts with other molecules.

While studies on other halogenated phenols and compounds with trifluoromethyl groups exist, providing a general framework for how such molecules might behave, a direct and detailed computational analysis for this compound remains an area for future research. nih.govmdpi.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Precursor in Multi-Step Organic Synthesis

The reactivity of its hydroxyl group, the carbon-bromine bond, and the activated aromatic ring allows for a variety of chemical transformations, establishing 2,4-bis(trifluoromethyl)-6-bromophenol as a key starting material in multi-step synthetic sequences. It is recognized as a fluorinated organic building block for constructing more elaborate chemical structures. bldpharm.com

This compound serves as an important intermediate for creating complex molecular frameworks. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-metalation, providing another point for molecular elaboration. These reactions enable the construction of highly functionalized aromatic systems that are key components in pharmaceuticals, agrochemicals, and other specialized chemical products. The presence of two electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the aromatic ring, often directing substitution reactions and modifying the properties of the final scaffold.

Phenolic compounds are a distinct class of structural motifs used in the synthesis of advanced functional materials. nih.govresearchgate.net Materials derived from phenolic building blocks often retain intrinsic properties such as hydrogen bonding capabilities, redox activity, and light absorbance, with potential for synergistic effects in various applications. nih.govresearchgate.net The inclusion of the bis(trifluoromethyl)phenyl moiety from this compound is particularly advantageous. The trifluoromethyl groups are known to enhance thermal stability, chemical resistance, and lipophilicity, while also lowering the dielectric constant. These characteristics are highly desirable in the development of functional materials such as:

Liquid Crystals: The rigid core and strong dipole moment associated with the C-F bonds can influence the mesophase behavior.

Organic Electronics: The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, improving their stability and performance in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Fluorinated Polymers: It can be used as a monomer or an end-capping agent to impart hydrophobicity and thermal stability. nih.gov

Utilization in Ligand and Catalyst Design

The unique steric and electronic profile of the 2,4-bis(trifluoromethyl)-6-bromophenyl group makes it an attractive component in the design of ligands for transition metal catalysis. The bulky and strongly electron-withdrawing trifluoromethyl groups can profoundly impact the catalytic activity, selectivity, and stability of the resulting metal complexes.

Chiral ligands are essential for creating asymmetric environments around metal centers in transition-metal-catalyzed reactions. tcichemicals.com this compound is an ideal precursor for various ligand classes through the functionalization of its bromine or hydroxyl group.

Phosphine (B1218219) Ligands: The bromine atom can be replaced by a phosphine group, typically through a metal-halogen exchange followed by reaction with a chlorophosphine, or via palladium-catalyzed phosphination. The resulting phosphine ligands, bearing two trifluoromethyl groups, are highly electron-deficient. This electronic property can enhance the catalytic activity of late transition metals like palladium, rhodium, or iridium in various transformations. The steric bulk of the ortho-CF3 group can also play a crucial role in controlling selectivity. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: The phenolic backbone can be incorporated into NHC precursor molecules. For instance, the hydroxyl group can be used as a nucleophile to build the imidazolium (B1220033) or triazolium salt framework. nih.govnih.gov The resulting NHC ligands would feature the bulky, electron-withdrawing 2,4-bis(trifluoromethyl)phenyl substituent, which can enhance the stability of the catalyst and influence its stereoselectivity. nih.gov

Chiral Ligands: By incorporating the 2,4-bis(trifluoromethyl)-6-bromophenyl unit into established chiral backbones (e.g., BINOL, TADDOL, or spiro-scaffolds), novel chiral ligands with unique properties can be developed. researchgate.netchemrxiv.org The steric and electronic influence of the trifluoromethyl groups can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in asymmetric reactions. researchgate.netresearchgate.netnih.gov

| Ligand Type | Precursor Functional Group Utilized | Potential Application in Catalysis | Key Features Conferred by Precursor |

| Monodentate Phosphine | Bromine (replaced by PR₂) | Cross-coupling, Hydroformylation | Strong electron-withdrawing nature, steric bulk |

| Chiral Diphosphine | Bromine (in a chiral backbone) | Asymmetric Hydrogenation, Allylic Alkylation | Creation of a defined chiral pocket, electronic tuning |

| N-Heterocyclic Carbene (NHC) | Hydroxyl (for building heterocycle) | Metathesis, C-H Activation | Steric shielding of metal center, enhanced catalyst stability |

| Chiral Semicorrin/BOX | Hydroxyl (as part of synthesis) | Asymmetric Cyclopropanation, Conjugate Addition | Stereocontrol via C₂-symmetric framework |

Ligands derived from this compound can be applied in a wide array of catalytic processes.

Homogeneous Catalysis: Metal complexes bearing these ligands are used in solution-phase reactions where high activity and selectivity are paramount. Examples include ruthenium-catalyzed asymmetric hydrogenation of ketones, palladium-catalyzed C-N bond formation, and copper-catalyzed Friedel-Crafts alkylation. researchgate.netresearchgate.netnih.gov The electron-deficient nature of the ligands can make the metal center more electrophilic, often accelerating key steps in the catalytic cycle like oxidative addition or reductive elimination.

Heterogeneous Catalysis: The phenolic hydroxyl group provides a handle for immobilizing the catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This allows for the development of heterogeneous catalysts that combine the high selectivity of their homogeneous counterparts with the practical advantages of easy separation and recyclability.

Incorporation into Polymer Backbones

The compound can be used as a monomer to synthesize high-performance polymers. A well-established method for polymerizing substituted phenols is through oxidative coupling polymerization. In a process analogous to the polymerization of similar phenols like 4-bromo-2,6-dimethylphenol, this compound can be polymerized to form poly(phenylene oxide)s (PPOs). researchgate.net

In this type of polymerization, a catalyst (often a copper-amine complex) facilitates the oxidative coupling of the phenolic monomers, leading to the formation of a C-O-C ether linkage and the creation of the polymer backbone. The bromine atom would be displaced during this process.

The incorporation of the 2,4-bis(trifluoromethyl)phenylene unit into the polymer backbone imparts several highly desirable properties:

High Thermal Stability: The strong C-F bonds and the stability of the aromatic ring contribute to a high glass transition temperature (Tg) and excellent thermal and thermo-oxidative stability.

Chemical Inertness: The fluorinated groups protect the polymer backbone from chemical attack.

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.

Hydrophobicity: The fluorinated surface is water-repellent, which is useful for coatings and membranes.

These properties make the resulting polymers valuable for advanced applications in the aerospace, electronics, and automotive industries where materials capable of withstanding harsh conditions are required.

Synthesis of Specialty Polymers with Enhanced Properties

While direct polymerization of this compound is not extensively documented in publicly available research, the structural motifs it contains are crucial for developing high-performance polymers. The presence of trifluoromethyl (CF₃) groups is a well-established strategy for enhancing key properties in polymers such as poly(arylene ether)s.

The incorporation of fluorine-containing groups can lead to polymers with:

Enhanced Chemical Resistance: Fluorinated segments are known to be resistant to a wide range of chemicals and solvents.

Lower Dielectric Constant: The introduction of fluorine can lower the polarizability of the polymer chains, which is a desirable characteristic for materials used in high-frequency electronics and microelectronics.

Increased Hydrophobicity: Fluorinated surfaces tend to have low surface energy, leading to water-repellent properties.

Good Solubility: The presence of bulky CF₃ groups can disrupt polymer chain packing, often leading to improved solubility in organic solvents, which facilitates processing.

Specialty polymers like fluorinated poly(arylene ether)s are typically synthesized via nucleophilic aromatic substitution (SNAr) polycondensation. This process generally involves the reaction of a bisphenol with an activated dihalide monomer in the presence of a base. The trifluoromethyl groups on the phenol (B47542) ring would significantly influence the reactivity of the hydroxyl group and the properties of the resulting polymer.

Table 1: Potential Properties Enhanced by Fluorine Incorporation in Polymers

| Property Enhanced | Rationale | Potential Application Area |

| Thermal Stability | High C-F bond energy | Aerospace, Automotive |

| Chemical Resistance | Inertness of fluorinated moieties | Chemical processing, Coatings |

| Low Dielectric Constant | Reduced electronic polarizability due to electronegative fluorine atoms | Microelectronics, 5G Communications |

| Hydrophobicity | Low surface energy of fluorinated polymer surfaces | Waterproofing, Anti-fouling |

| Processability (Solubility) | Disruption of chain packing by bulky CF₃ groups | Advanced material fabrication |

Monomer Reactivity and Polymerization Mechanisms

The reactivity of a monomer like this compound in a polymerization reaction is dictated by its functional groups.

Phenolic Hydroxyl Group (-OH): The hydroxyl group can be deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This phenoxide is a potent nucleophile that can attack an electrophilic center, typically an activated aryl fluoride (B91410) or chloride, in a step-growth polymerization known as nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two trifluoromethyl groups would increase the acidity of the phenol, facilitating the formation of the phenoxide nucleophile.

Bromo Group (-Br): The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Heck coupling. This functionality allows the monomer to be incorporated into polymer chains through transition-metal-catalyzed polymerization methods, leading to the formation of poly(p-phenylene)s and other conjugated polymers.

Trifluoromethyl Groups (-CF₃): Besides modifying the final polymer properties, the CF₃ groups are powerful electron-withdrawing groups. Their presence on the aromatic ring significantly influences the reactivity of the other functional groups. They activate the ring for nucleophilic aromatic substitution, but their steric bulk can also hinder the approach of reactants to adjacent sites.

The primary mechanism for incorporating a monomer like this into poly(arylene ether)s would be SNAr polycondensation. The general steps are:

Deprotonation: Reaction of the phenolic hydroxyl group with a base (e.g., K₂CO₃) to form the highly reactive phenoxide species.

Nucleophilic Attack: The phenoxide attacks an activated aromatic halide (often an aryl fluoride), leading to the formation of an ether linkage and displacing the halide ion.

Chain Propagation: This process is repeated to build the polymer chain.

The reactivity of the monomer in this mechanism is high due to the electronic activation provided by the CF₃ groups.

Table 2: Functional Groups of this compound and Their Role in Polymerization

| Functional Group | Role in Polymerization | Relevant Polymerization Mechanism(s) |

| Phenolic Hydroxyl (-OH) | Acts as a nucleophile after deprotonation to form ether linkages. | Nucleophilic Aromatic Substitution (SNAr) |

| Bromo (-Br) | Can serve as a site for carbon-carbon bond formation. | Transition-Metal Catalyzed Cross-Coupling |

| Trifluoromethyl (-CF₃) | Activates the ring for nucleophilic attack and modifies final polymer properties. Increases the acidity of the -OH group. | Influences reactivity in SNAr |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2,4-bis(trifluoromethyl)-6-bromophenol. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Green chemistry principles will drive the exploration of catalytic methods that minimize byproducts and energy consumption. The development of novel brominating agents or direct C-H functionalization strategies for trifluoromethylated phenols could provide more atom-economical routes.

Exploration of Unconventional Reactivity Patterns

The interplay of the hydroxyl, bromo, and trifluoromethyl substituents on the aromatic ring presents opportunities to explore unconventional reactivity. Future studies may investigate the selective activation of C-H or C-F bonds under specific catalytic conditions, leading to novel transformations. The electron-deficient nature of the ring could be exploited in reactions with electron-rich partners, and the potential for dearomatization-rearomatization sequences could unlock new synthetic pathways to complex molecules.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are poised to revolutionize the production of complex molecules like this compound. Continuous-flow processes can offer enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch synthesis. Automated platforms can accelerate reaction optimization and enable the rapid synthesis of analog libraries for structure-activity relationship studies. While direct applications to this specific compound are not yet reported, the general trend towards automation in small molecule synthesis suggests this is a promising future direction.

Advanced Characterization Techniques for In Situ Monitoring

To gain deeper insights into the reaction mechanisms involved in the synthesis and functionalization of this compound, advanced in situ characterization techniques will be crucial. Spectroscopic methods such as Process Analytical Technology (PAT), including real-time NMR and IR spectroscopy, can provide valuable data on reaction kinetics, intermediate formation, and catalyst behavior. This information is vital for optimizing reaction conditions and developing more robust synthetic protocols.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting chemical reactivity. Future research could leverage these methods to build predictive models for the reactivity of this compound in various transformations. By correlating structural features with reaction outcomes, these models can guide experimental design, accelerate the discovery of new reactions, and aid in the rational design of catalysts. For related compounds, DFT studies have been used to support experimental results and understand thermodynamic parameters.

Expansion into New Areas of Synthetic Methodology and Catalyst Development

The unique electronic and steric properties of this compound make it an interesting scaffold for the development of new synthetic methodologies and catalysts. The bromine atom can serve as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Furthermore, the phenol (B47542) moiety could be utilized in catalytic cycles, potentially as a ligand or as part of a bifunctional catalyst system. Research in palladium/norbornene cooperative catalysis, for example, has opened new avenues for the functionalization of aryl halides. The development of non-precious metal catalysts for cross-coupling reactions involving bromophenols is also an active area of research with potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Bis(trifluoromethyl)-6-bromophenol, and how do reaction conditions affect yield?